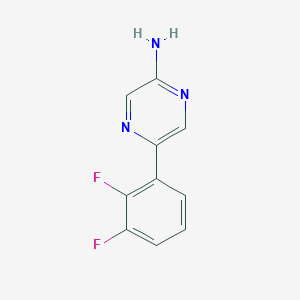

5-(2,3-Difluorophenyl)pyrazin-2-amine

Description

Properties

IUPAC Name |

5-(2,3-difluorophenyl)pyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2N3/c11-7-3-1-2-6(10(7)12)8-4-15-9(13)5-14-8/h1-5H,(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSEZQFITGQUUBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)C2=CN=C(C=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

5-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrazin-2-amine (CAS: 1441875-37-1)

- Structure : Replaces the difluorophenyl group with a 1,2,4-oxadiazole ring bearing a trifluoromethyl group.

- Trifluoromethyl (-CF₃) enhances electronegativity and hydrophobic interactions compared to fluorine atoms .

- Synthesis: Not detailed in evidence, but likely involves cyclization reactions distinct from Friedel-Crafts pathways used for difluorophenyl derivatives .

5-(2-Chloro-5-(trifluoromethyl)phenoxy)pyrazin-2-amine (CAS: 1206970-21-9)

- Structure: Substitutes the difluorophenyl group with a phenoxy linker bearing chloro and trifluoromethyl groups.

- Key Differences :

- Physicochemical Properties : Higher molecular weight (289.64 g/mol) and logP compared to the target compound.

(S)-N-(5-((R)-2-(2,5-Difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide

- Structure : A pyrazolo-pyrimidine core with a 2,5-difluorophenyl-pyrrolidine substituent.

- Key Differences :

A. Triazole-Thiones (Compounds [7–9] from )

- Structure : 1,2,4-Triazole-thiones with 4-(4-X-phenylsulfonyl)phenyl and 2,4-difluorophenyl groups.

- Key Differences :

- Tautomerism : Exists as thione tautomers, unlike the stable amine-pyrazine structure of the target compound .

5-Chloro-3,6-difluoro-N,N-dimethylpyrazin-2-amine (CAS: 55215-64-0)

- Structure : Pyrazine with chloro, fluoro, and dimethylamine substituents.

- Synthetic route likely involves halogenation of pyrazine precursors, differing from the target compound’s aryl coupling .

Preparation Methods

Synthetic Strategies for 5-(2,3-Difluorophenyl)pyrazin-2-amine

The preparation of this compound typically involves multi-step organic synthesis, starting from pyrazine derivatives and fluorinated phenyl precursors. The main synthetic approaches include:

Cross-Coupling Reactions

Suzuki-Miyaura Coupling : A common method to introduce the 2,3-difluorophenyl group onto a pyrazine core involves palladium-catalyzed cross-coupling of a halogenated pyrazine (e.g., 5-bromopyrazin-2-amine) with 2,3-difluorophenylboronic acid. This method provides good regioselectivity and yields.

Conditions : Typically conducted in polar aprotic solvents like dimethylformamide (DMF) or dioxane with bases such as potassium carbonate or cesium carbonate, at temperatures ranging from 80 to 120°C.

Nucleophilic Aromatic Substitution and Amination

Starting from 5-chloropyrazin-2-amine, nucleophilic substitution with 2,3-difluorophenyl nucleophiles or amination reactions can be employed.

Bases such as potassium tert-butoxide or organic bases (e.g., triethylamine) facilitate the substitution.

Reductive Amination and Imine Intermediates

Some processes involve the formation of imine intermediates from pyrazine aldehydes or ketones followed by reductive amination to introduce the amino group at the 2-position.

Acid or base catalysis is used to hydrolyze or reduce intermediates to the target amine.

Detailed Preparation Method from Patents and Literature

Representative Patent-Based Preparation (Adapted from WO2018008042A1 and US8513415B2)

| Step | Description | Reagents & Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of halogenated pyrazine intermediate | Starting from 5-chloropyrazin-2-amine or 5-bromo derivative | Use of halogenation reagents under controlled temperature |

| 2 | Cross-coupling with 2,3-difluorophenylboronic acid | Pd catalyst, base (K2CO3 or Cs2CO3), solvent (DMF or dioxane), 80–120°C, 6–12 h | Provides this compound core |

| 3 | Amination at 2-position if required | Amination reagents such as isopropyl amine or ammonia, base (e.g., potassium tert-butoxide), solvent DMF, 25–85°C | Ensures introduction of amino group |

| 4 | Purification | Crystallization from hydrocarbon solvents (e.g., n-heptane), filtration, drying | Crystalline forms obtained under controlled temperature (below 40°C) |

The process emphasizes the use of organic or inorganic bases and a variety of solvents including hydrocarbon, ketone, ester, alcohol, chloro, ether, and polar aprotic solvents.

Reaction temperatures for coupling and amination vary from ambient to 150°C depending on step and solvent system.

Purification often involves crystallization from solvent mixtures with stirring for extended periods (10–24 hours) to obtain pure crystalline forms.

Alternative Synthetic Route via Weinreb Amide and Dynamic Kinetic Resolution (From ACS Publication)

A seven-step synthetic route starting from 2-(3,5-difluorophenyl)acetic acid (a related fluorinated phenyl precursor) includes:

Formation of Weinreb amide for ketone synthesis.

Functional group transformations to obtain racemic amine intermediate.

Dynamic kinetic resolution (DKR) to access enantiopure amine.

Although this route is for a related difluorophenyl amine, the methodology can be adapted for this compound synthesis.

The process avoids chromatographic purification and achieves overall yields of ~15% on a decagram scale.

Key features include mild reaction conditions and scalability.

Reaction Parameters and Optimization

| Parameter | Typical Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 25°C to 150°C | Higher temperatures favor coupling but may cause side reactions |

| Solvent | DMF, dioxane, n-heptane, ethyl acetate | Solvent choice affects solubility and crystallization |

| Base | K2CO3, Cs2CO3, KOH, triethylamine | Base strength influences reaction rate and selectivity |

| Reaction Time | 6 to 24 hours | Longer times improve conversion but risk decomposition |

| Purification | Crystallization at <40°C | Enhances purity and isolates crystalline polymorphs |

Research Findings and Notes

The use of polar aprotic solvents and strong bases is critical for efficient coupling and amination steps.

Crystalline polymorphs of the final compound can be selectively obtained by controlling solvent systems and temperature during crystallization.

Acid or base hydrolysis steps are sometimes required to convert intermediates to the free amine.

The stability of intermediates and avoidance of lachrymatory reagents (e.g., halomethyl pyrazines) are important considerations for scale-up.

The described methods are applicable for both laboratory-scale synthesis and potential industrial production due to their scalability and yield optimization.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Pd-Catalyzed Cross-Coupling | Halogenated pyrazine + 2,3-difluorophenylboronic acid | High regioselectivity, scalable | Requires palladium catalyst, sensitive to moisture |

| Nucleophilic Aromatic Substitution | Halopyrazine + nucleophile | Simple reagents, moderate conditions | May require strong bases, limited scope |

| Reductive Amination via Imine | Pyrazine aldehyde + amine, reduction | Direct amination, fewer steps | Requires intermediate preparation, possible low yield |

| Weinreb Amide & DKR (Adapted) | Multi-step, enantioselective | Enantiopure product, no chromatography | Longer synthesis, moderate overall yield |

Q & A

Q. What are the recommended synthetic routes for 5-(2,3-Difluorophenyl)pyrazin-2-amine, and how can regioselectivity challenges be addressed?

- Methodological Answer : A common approach involves nucleophilic aromatic substitution (NAS) or Suzuki-Miyaura coupling to introduce the 2,3-difluorophenyl group to the pyrazine core. For example, nitro intermediates (e.g., 3-nitropyrazolo[1,5-a]pyrimidine) can be reduced to amines using catalytic hydrogenation or sodium dithionite . Regioselectivity challenges arise due to competing substitution sites on the pyrazine ring. Strategies include:

- Protecting group chemistry : Temporarily block reactive sites (e.g., using tert-butoxycarbonyl [Boc] groups).

- Directed metalation : Utilize directing groups (e.g., amides) to control substitution positions.

- Temperature modulation : Lower temperatures favor kinetic control, reducing side reactions .

Table 1 summarizes key reaction conditions from analogous syntheses:

| Reaction Step | Conditions | Yield | Reference |

|---|---|---|---|

| Nitro reduction | Na₂S₂O₄, H₂O/EtOH, 50°C | 89% | |

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | 75-85% |

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Analytical techniques should include:

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase C18 columns with UV detection (λ = 254 nm) .

- Liquid Chromatography-Mass Spectrometry (LCMS) : Confirm molecular weight ([M+H]+ ion) and detect impurities .

- Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR resolves fluorine environments, while ¹H/¹³C NMR verifies regiochemistry .

- X-ray Crystallography : Resolve ambiguous stereochemistry or binding modes (e.g., allosteric pocket interactions in SHP2 inhibitors) .

Advanced Research Questions

Q. What strategies can mitigate low yields in coupling reactions during synthesis?

- Methodological Answer : Low yields often stem from steric hindrance or electron-deficient aryl halides. Optimization strategies include:

- Catalyst screening : Use Pd catalysts like PdCl₂(dppf) or Buchwald-Hartwig ligands for challenging couplings .

- Microwave-assisted synthesis : Accelerate reaction kinetics (e.g., 120°C, 30 min) to reduce decomposition .

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of fluorinated intermediates .

Q. How can contradictions in biological activity data across studies be resolved?

- Methodological Answer : Discrepancies may arise from assay conditions or off-target effects. Systematic approaches include:

- Enzyme vs. cellular assays : Compare IC₅₀ values in isolated enzyme assays (e.g., SHP2 inhibition ) versus cell-based viability assays.

- Counter-screening : Test against related kinases (e.g., ATR, ATM) to rule out promiscuity .

- Metabolic stability assays : Assess compound half-life in liver microsomes to differentiate intrinsic activity from pharmacokinetic effects .

Q. What computational methods predict the binding mode of this compound with targets like SHP2 or ATR?

- Methodological Answer :

- Molecular Docking : Use software (AutoDock Vina, Schrödinger) to model ligand placement in crystallographically resolved pockets (e.g., SHP2’s allosteric site ).

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns to identify stable binding poses and key residues (e.g., hydrogen bonds with Glu250 in SHP2) .

- Free Energy Perturbation (FEP) : Quantify binding affinity changes upon fluorination or methyl substitution .

Q. How can pharmacokinetic properties (e.g., oral bioavailability) be optimized through structural modification?

- Methodological Answer :

- Bioisosteric replacement : Replace labile groups (e.g., esters) with trifluoromethyl or methylsulfonyl groups to enhance metabolic stability .

- LogP optimization : Introduce polar substituents (e.g., pyridyl amines) to balance lipophilicity (target LogP = 2–3) .

- Salt formation : Improve solubility via phosphate or hydrochloride salts (e.g., MK-0431 phosphate salt for DPP-IV inhibitors ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.